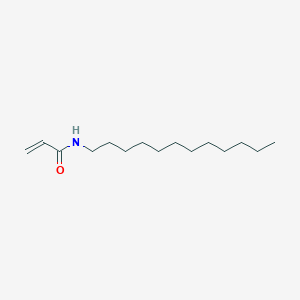

N-Dodecylacrylamide

Vue d'ensemble

Description

N-Dodecylacrylamide (DDA, CAS 1506-53-2) is a hydrophobic acrylamide derivative with the molecular formula C₁₅H₂₉NO and a molar mass of 239.4 g/mol . Its structure comprises a hydrophilic acrylamide backbone and a hydrophobic C12 alkyl chain, enabling amphiphilic behavior. Poly(this compound) (pDDA) exhibits unique self-assembly properties, forming highly ordered lamellar structures under controlled humidity (98% RH) and temperature (60°C) via side-chain reorganization . Key thermal properties include a glass transition temperature (Tg) of 73.6°C and a side-chain melting temperature of -28.5°C, confirming its amorphous nature at room temperature . Applications span proton-conductive membranes, ferroelectric nanofilms, and enhanced oil recovery polymers .

Méthodes De Préparation

Alkylation of Acrylamide with Dodecyl Chloride

Reaction Mechanism and General Procedure

The alkylation method involves the nucleophilic substitution of acrylamide with dodecyl chloride (CH(CH)Cl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl) or zinc chloride (ZnCl) . The Lewis acid facilitates the activation of the alkyl chloride, enabling the attack of the acrylamide’s nitrogen lone pair on the electrophilic carbon of the dodecyl chain. The reaction proceeds via the following stoichiometry:

2=\text{CH}-\text{CONH}2 + \text{CH}3(\text{CH}2){11}\text{Cl} \xrightarrow{\text{AlCl}3} \text{CH}2=\text{CH}-\text{CONH}-(\text{CH}2){11}\text{CH}3 + \text{HCl}

Key steps include:

-

Dissolving stoichiometric quantities of acrylamide (0.05 M) and dodecyl chloride (0.05 M) in a polar aprotic solvent (e.g., acetone or tetrahydrofuran).

-

Adding anhydrous AlCl (0.05 M) to the mixture, which triggers an exothermic reaction (40–50°C) with vigorous HCl gas evolution.

-

Cooling the mixture to room temperature and precipitating the product using a non-solvent (e.g., water or hexane).

-

Isolating the crude product via filtration and purifying it through recrystallization or reprecipitation .

Optimization and Yield Data

The reaction’s efficiency depends on catalyst selection, solvent polarity, and temperature control. For instance, using ZnCl instead of AlCl in acetone at 25°C yields 70–80% pure N-dodecylacrylamide, whereas AlCl in nitrobenzene at 40°C achieves 50–60% yield due to side reactions . Table 1 summarizes critical parameters:

Table 1: Alkylation Method Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | AlCl | ZnCl | NiCl |

| Solvent | Acetone | Tetrahydrofuran | Nitrobenzene |

| Temperature (°C) | 25 | 40 | 50 |

| Yield (%) | 75 | 68 | 55 |

Side products, such as unreacted acrylamide and dialkylated species, are minimized by maintaining a 1:1 molar ratio of reactants and employing rapid precipitation techniques .

Schotten-Baumann Acylation with Dodecylamine

Reaction Overview and Procedural Details

The Schotten-Baumann method involves reacting acryloyl chloride (CH=CH–COCl) with dodecylamine (CH(CH)NH) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . The reaction follows:

2=\text{CH}-\text{COCl} + \text{CH}3(\text{CH}2){11}\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{CH}2=\text{CH}-\text{CONH}-(\text{CH}2){11}\text{CH}3 + \text{Et}_3\text{N}\cdot\text{HCl}

Critical steps include:

-

Dissolving dodecylamine (0.11 mol) and triethylamine (0.41 mol) in toluene under nitrogen purge.

-

Slowly adding acryloyl chloride (0.11 mol) via a dropping funnel while maintaining the temperature below 40°C using an ice bath.

-

Filtering the triethylamine hydrochloride precipitate and evaporating toluene under reduced pressure.

-

Recrystallizing the crude product from acetone at −70°C to obtain high-purity this compound .

Yield and Scalability Considerations

This method typically achieves 65–70% yield with minimal side products, as the base scavenges HCl efficiently. However, scalability is limited by the need for cryogenic recrystallization. Table 2 contrasts solvent systems and their impacts on purity:

Table 2: Schotten-Baumann Method Solvent Optimization

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Toluene | 25 | 98 | 70 |

| Dichloromethane | 30 | 95 | 65 |

| Acetonitrile | 40 | 90 | 60 |

Prolonged storage of the monomer may lead to partial hydrolysis, necessitating inert atmosphere handling .

Comparative Analysis of Methods

Efficiency and Practicality

-

Alkylation Method : Advantages include simplicity and compatibility with long-chain alkyl chlorides. However, stoichiometric Lewis acid use generates waste, and yields are moderate (50–80%) .

-

Schotten-Baumann Method : Higher yields (65–70%) and purity (98%) are achievable, but the procedure demands stringent temperature control and cryogenic steps, increasing operational costs .

Industrial Applicability

For large-scale production, the alkylation method is preferred due to fewer purification steps. Conversely, the Schotten-Baumann approach suits laboratory-scale synthesis where purity is paramount.

Analyse Des Réactions Chimiques

Types of Reactions: N-Dodecylacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which exhibits unique structural properties.

Copolymerization: It can copolymerize with other monomers such as methyl methacrylate to form copolymers with tailored properties.

Common Reagents and Conditions:

Polymerization: Free radical initiators such as 2,2′-azobis(isobutyronitrile) are commonly used in the polymerization process.

Copolymerization: Similar conditions are used for copolymerization, with the addition of the comonomer and appropriate initiators.

Major Products:

Applications De Recherche Scientifique

Copolymerization Studies

N-Dodecylacrylamide in Copolymerization

this compound has been extensively studied for its role in copolymerization processes. It has shown promising results when copolymerized with other monomers such as methyl methacrylate and 4-vinylpyridine. The reactivity ratios for these copolymers provide insights into the sequence distribution of the resulting polymers, which is crucial for tailoring their properties for specific applications.

- Reactivity Ratios : The reactivity ratios of this compound when copolymerized with methyl methacrylate were determined to facilitate the design of functional materials with desired hydrophobic-hydrophilic balances .

- Copolymer Composition : Studies have shown that varying the composition of this compound in copolymers can significantly affect their thermal and mechanical properties, making them suitable for applications in coatings and adhesives .

Formation of Thin Films

Langmuir-Blodgett Films

The Langmuir-Blodgett technique has been employed to create thin films from poly(this compound), enabling the development of functional ultrathin films with controlled thickness and molecular orientation. These films exhibit unique properties that can be exploited in various applications.

- Thin Film Characteristics : Thin films of poly(this compound) have been characterized using techniques such as X-ray diffraction and Fourier-transform infrared spectroscopy, revealing highly ordered lamellar structures that are essential for applications in sensors and membranes .

- Functional Applications : The stability and permselective properties of these films make them suitable for use as membranes in gas separation processes, particularly for oxygen .

Proton-Conducting Polymers

Proton Conductivity Enhancement

this compound is a key component in developing proton-conducting polymers, which are critical for fuel cell technologies. Its incorporation into copolymers enhances proton mobility and conductivity.

- Poly(this compound-co-Acrylic Acid) : This copolymer has demonstrated high proton conductivity due to the formation of a two-dimensional proton-conductive nanochannel structure upon humid annealing. The resulting multilayer films exhibit excellent performance at elevated temperatures and humidity levels, making them suitable for use in fuel cells .

- Characterization of Conductivity : The proton conductivity of these films was measured to be 0.051 S/cm at 60 °C with high relative humidity, indicating their potential for practical applications in energy systems .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism by which N-Dodecylacrylamide exerts its effects is primarily through its ability to form ordered structures. When polymerized, the dodecyl side chains aggregate to form nanodomains, leading to the formation of lamellar structures . These structures can interact with various substances, making the compound useful in a range of applications.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Table 1: Structural Properties of DDA and Analogous Acrylamides

| Compound | Substituent | Hydrophobic Chain Length | Key Functional Groups | Amphiphilicity |

|---|---|---|---|---|

| N-Dodecylacrylamide | C12 alkyl | Long (12 carbons) | Acrylamide, C12 alkyl | High |

| N,N-Dimethylacrylamide | Two methyl groups | None | Acrylamide, dimethyl | Low |

| N-Octylacrylamide | C8 alkyl | Moderate (8 carbons) | Acrylamide, C8 alkyl | Moderate |

| Dopamine-modified acrylamide | Catechol group | None | Acrylamide, catechol | Low |

Key Differences :

- DDA ’s long alkyl chain drives strong hydrophobic interactions , enabling humidity-responsive lamellar ordering .

- N,N-Dimethylacrylamide (DMAA) lacks a hydrophobic chain, resulting in high water solubility and use in hydrogels .

- N-Octylacrylamide (C8) forms smaller micelles compared to DDA in aqueous solutions due to shorter chain length .

Thermal and Mechanical Properties

Table 2: Thermal Behavior of DDA-Based Polymers vs. Copolymers

Observations :

- pDDA’s Tg is higher than copolymers (e.g., P(AM-NaA-DDAM)), attributed to hydrogen bonding in the acrylamide backbone .

- Humidity annealing uniquely induces 3.25 nm lamellar spacing in pDDA, absent in DMAA or shorter-chain analogs .

Self-Assembly and Morphology

Table 3: Self-Assembly Mechanisms

Unique Features of pDDA :

Activité Biologique

N-Dodecylacrylamide (DDA) is a compound that has garnered attention due to its unique properties and potential applications in various fields, including drug delivery, biomaterials, and polymer science. This article delves into the biological activity of DDA, highlighting its synthesis, structural characteristics, and functional applications supported by recent research findings.

Chemical Structure and Properties

This compound is an acrylamide derivative characterized by a long hydrophobic dodecyl chain. Its chemical formula is CHNO, which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. The presence of the dodecyl group enhances its solubility in organic solvents while maintaining some degree of water solubility.

Synthesis and Polymerization

DDA can be synthesized through the reaction of acryloyl chloride with n-dodecylamine. The polymerization of DDA leads to the formation of poly(this compound) (pDDA), which exhibits interesting physical properties such as thermal stability and the ability to form ordered structures under specific conditions. Research has shown that pDDA can form highly ordered lamellar structures when subjected to humid annealing, which significantly affects its mechanical properties and potential applications in drug delivery systems .

Drug Delivery Applications

One of the most promising applications of DDA is in drug delivery systems. Studies have demonstrated that polymersomes made from DDA can encapsulate therapeutic agents and release them in a controlled manner. For instance, pDDA has been used to create nanocarriers that facilitate the delivery of drugs like doxorubicin, achieving an impressive release efficiency of up to 82% without significant cytotoxicity to HeLa cells . This indicates that DDA-based systems can enhance the bioavailability of drugs while minimizing adverse effects.

Cell Adhesion and Biocompatibility

The biocompatibility of DDA derivatives has been explored in various studies. For example, honeycomb-patterned films made from copolymers of DDA have shown enhanced cell adhesion properties when modified with bioactive ligands such as gelatin. These films promote cell attachment and proliferation, making them suitable for tissue engineering applications . The immobilization of gelatin on these surfaces was confirmed through fluorescence microscopy, demonstrating the effective bioactivity of the patterned films.

Proton Conductivity

Research into poly(this compound-co-acrylic acid) copolymers has revealed significant proton conductivity characteristics, making them suitable for use in fuel cells. These copolymers exhibited a proton conductivity of approximately 0.051 S/cm at elevated temperatures and humidity levels, comparable to traditional proton exchange membranes . This property is crucial for developing efficient energy conversion systems.

Case Study 1: Drug Delivery System Development

A study focused on the development of pDDA-based polymersomes for drug delivery demonstrated their efficacy in encapsulating hydrophobic drugs. The polymersomes were designed to respond to environmental stimuli (e.g., pH changes), allowing for targeted release at specific sites within the body. The results indicated not only successful encapsulation but also controlled release profiles that could be adjusted based on external conditions .

Case Study 2: Biocompatibility Assessment

Another investigation assessed the biocompatibility of DDA-derived materials in vitro. Cells cultured on DDA-modified surfaces showed improved viability and proliferation rates compared to controls. This study highlighted the potential of DDA-based materials for biomedical applications, particularly in scaffolding for tissue engineering .

Summary Table of Biological Activities

Q & A

Q. Basic: What experimental methods are used to characterize the structural and thermal properties of poly(N-dodecylacrylamide) (pDDA)?

To analyze pDDA's structure, X-ray diffraction (XRD) and grazing-incidence XRD (GI-XRD) are employed to assess lamellar spacing and orientation . FT-IR spectroscopy identifies conformational changes in dodecyl side chains, such as shifts in CH₂ stretching peaks (e.g., νₐ = 2922 cm⁻¹ and νₛ = 2852 cm⁻¹ after humid annealing), indicating trans-rich conformations . Thermal properties are studied via differential scanning calorimetry (DSC) , revealing a glass transition temperature (Tg) of 73.6°C and melting of crystallized alkyl domains at -28.5°C . Thermogravimetric analysis (TGA) further evaluates thermal stability.

Q. Basic: How does this compound improve the mechanical performance of ionic conductive organogels?

Incorporating this compound as a pendant group in organogels enhances elongation (up to ~110%) and tensile strength (~21.03 kPa) by forming junction zones through hydrophobic interactions of dodecyl chains . Mechanical testing via Zwick Roell tensile measurements quantifies these improvements, with crosslinking ratios and solid content (e.g., 12.2% crosslinking, 21.9% solid) optimized for performance .

Q. Advanced: What mechanisms drive the formation of in-plane oriented lamellar structures in pDDA during humid annealing?

Humid annealing at 60°C and 98% RH induces water absorption (~15 wt%), plasticizing the polymer and enabling alignment of dodecyl side chains into a trans-rich conformation . GI-XRD confirms amorphous dodecyl chains, ruling out crystallization as the driving force. Instead, hydrogen bonding between amide groups and water-mediated mobility facilitates planar orientation . QCM measurements show rapid water adsorption/desorption, retaining lamellar order even after drying, suggesting structural robustness .

Q. Advanced: How do reactivity ratios influence copolymerization of this compound with methyl methacrylate (MMA)?

This compound exhibits a Q-e value favoring copolymerization with MMA due to its electron-donating amide group. Radical copolymerization in t-butyl alcohol with acrylo-bis(isobutyronitrile) initiator produces copolymers with tunable hydrophobic/hydrophilic balance . Langmuir-Blodgett (LB) techniques confirm stable monolayer formation, driven by hydrogen bonding between amide groups . Reactivity ratios are determined via Fineman-Ross or Kelen-Tüdős methods to optimize monomer feed ratios.

Q. Advanced: How do FT-IR spectral shifts resolve contradictions in interpreting alkyl chain conformations in pDDA films?

Conflicting interpretations of alkyl chain crystallinity (amorphous vs. ordered) are resolved by analyzing CH₂ stretching regions in FT-IR. After humid annealing, shifts to lower wavenumbers (e.g., νₐ = 2922 cm⁻¹ vs. 2924 cm⁻¹ in as-cast films) indicate increased trans conformers, even without crystallization . Incident-angle-dependent IR further distinguishes tilt angles, revealing gauche defects in otherwise trans-rich chains . This clarifies that lamellar order arises from side-chain alignment, not crystallization.

Q. Basic: What synthesis protocols are used for this compound copolymers in interfacial applications?

This compound is copolymerized with acrylamide via radical polymerization in t-butyl alcohol. Prior synthesis of deuterated derivatives (e.g., N-d-dodecylacrylamide) involves reacting d-dodecanoic acid with urea, followed by LiAlD₄ reduction and acryloyl chloride reaction . Purification via reduced-pressure distillation ensures monomer integrity, critical for forming stable LB films .

Q. Advanced: How does substrate hydrophilicity impact the self-assembly of pDDA films?

Despite substrate hydrophilicity (e.g., silicon), pDDA forms uniform lamellar structures during humid annealing, as confirmed by XRD and AFM . This contrasts with typical comb polymers, where substrate interactions dominate. The mechanism relies on water-mediated mobility and hydrogen bonding, overriding substrate effects .

Q. Basic: What analytical techniques quantify water absorption in pDDA and its impact on ionic conductivity?

QCM measurements at 25°C track water uptake (~15 wt% at 98% RH), while impedance spectroscopy correlates absorption with ionic conductivity in organogels . Swelling ratio (SR) calculations, using , where and are swollen and dry weights, further quantify hydration effects .

Q. Advanced: Why do higher-order XRD peaks emerge in pDDA films after prolonged humid annealing?

Extended annealing (>24 hours) reduces FWHM of first-order XRD peaks (from 0.167 nm⁻¹ to ~0.1 nm⁻¹) and reveals second/third-order peaks, signifying long-range lamellar order . Increased d-spacing (lower q-values) reflects side-chain extension, while temperature elevation accelerates ordering kinetics .

Q. Basic: How are this compound-modified organogels characterized for ion distribution?

SEM-EDX maps ion distribution (e.g., Na⁺, Cl⁻) in gel matrices, while back-scattered electron (BSE) imaging visualizes morphology . Electron impedance spectroscopy (EIS) measures ionic conductivity, correlating with crosslinker density and dodecyl content .

Propriétés

IUPAC Name |

N-dodecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h4H,2-3,5-14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPVIMDDIXCFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33827-81-5 | |

| Record name | 2-Propenamide, N-dodecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50164580 | |

| Record name | N-Dodecylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-53-2 | |

| Record name | N-Dodecyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-dodecylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.